molecular formula C18H18BrN3O2 B2779800 2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide CAS No. 2379998-04-4

2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide

Cat. No.: B2779800
CAS No.: 2379998-04-4
M. Wt: 388.265
InChI Key: MXPORSSLQQYPLY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethylamino group, and a benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzoyl chloride with 3-[(dimethylamino)methyl]-1,2-benzoxazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
  • 4,4’-Dibromobenzophenone
  • (4-Bromo-2,3-dimethylphenyl)(methyl)sulfane

Uniqueness

2-(4-bromophenyl)-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}acetamide is unique due to its specific combination of functional groups and its benzoxazole ring structure. This uniqueness imparts distinct chemical properties and biological activities, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2/c1-22(2)11-16-15-10-14(7-8-17(15)24-21-16)20-18(23)9-12-3-5-13(19)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPORSSLQQYPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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